molecular formula C19H27NO5 B8655101 Tert-butyl 4-((4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Tert-butyl 4-((4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8655101
M. Wt: 349.4 g/mol
InChI Key: CFIVQCJAPPSELD-UHFFFAOYSA-N
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Description

Tert-butyl 4-((4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H27NO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 4-[(4-methoxycarbonylphenoxy)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-14(10-12-20)13-24-16-7-5-15(6-8-16)17(21)23-4/h5-8,14H,9-13H2,1-4H3

InChI Key

CFIVQCJAPPSELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 4-hydroxybenzoate (3.1 g, 20.4 mmol), tert-butyl 4-({[(4-methylphenyl)sulfonyl]oxy}methyl)piperidine-1-carboxylate (8.0 g, 21.7 mmol) and potassium carbonate (5.53 g, 40 mmol) in N,N-dimethylformamide (100 mL) was stirred at 60° C. for 16 h. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to afford a solid (7.12 g, 100%).
Quantity
3.1 g
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reactant
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5.53 g
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reactant
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100 mL
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solvent
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100%

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-({[(4-methylphenyl)sulfonyl]oxy}methyl)piperidine-1-carboxylate obtained in Reference Example 4 (8.0 g), methyl 4-hydroxybenzoate (3.1 g), potassium carbonate (5.53 g), and N,N-dimethylformamide (80 mL) was stirred at 60° C. for 16 h. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to provide the title compound (7.12 g, 100%) as crystals.
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0 (± 1) mol
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Example 4
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8 g
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reactant
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3.1 g
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reactant
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5.53 g
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reactant
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80 mL
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reactant
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100%

Synthesis routes and methods III

Procedure details

To a stirred solution of N-Boc-4-piperidinemethanol (10 g, 46.45 mmol) in dry THF (500 mL) was added tributyl phosphine (18.77 g, 92.9 mmol) and 4-hydroxy benzoic acid methyl ester (10.6 g, 69.67 mmol). The reaction mixture was cooled to 0° C. and ADDP (23.41 g, 92.9 mmol) was added dropwise from an addition funnel over a period of 1 hr. The reaction was gradually brought to room temperature and stirring continued for 1 hr. The sol-vent was removed under vacuum and EtOAc (50 mL) was added and cooled to 0° C. The solid formed was filtered and the clear filtrate concentrated and purified by column chromatography (ISCO) using a step gradient starting with heptane going to EtOAc 100%. Desired fractions were collected and the solvent evaporated in vacuo affording 5.9 g (36%) of 4-(4-methoxycarbonyl-phenoxymethyl)-piperidine-1-carboxylic acid t-butyl ester as an oil.
Quantity
10 g
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reactant
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18.77 g
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reactant
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10.6 g
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reactant
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500 mL
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23.41 g
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